N-Desmethyl Dechloro Clobazam N-Desmethyl Dechloro Clobazam
Brand Name: Vulcanchem
CAS No.:
VCID: VC20426723
InChI: InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18)
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

N-Desmethyl Dechloro Clobazam

CAS No.:

Cat. No.: VC20426723

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Dechloro Clobazam -

Specification

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 5-phenyl-1H-1,5-benzodiazepine-2,4-dione
Standard InChI InChI=1S/C15H12N2O2/c18-14-10-15(19)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)16-14/h1-9H,10H2,(H,16,18)
Standard InChI Key CBRLXMKQJJHXPL-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

N-Desmethyl Dechloro Clobazam, systematically named 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-phenyl-, belongs to the 1,5-benzodiazepine subclass. Its molecular formula is C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}, with a molecular weight of 268.27 g/mol . The absence of a chlorine atom at the 8-position distinguishes it from N-desmethylclobazam (NDMC), while the N-desmethyl modification differentiates it from clobazam.

Structural Features

The compound features a fused benzene ring and diazepine core, with a phenyl group at the 1-position and ketone functionalities at the 2- and 4-positions. These groups contribute to hydrogen-bonding interactions, influencing solubility and receptor binding . Comparative analysis with clobazam reveals that dechlorination reduces lipophilicity (logP=2.44\log P = 2.44 for NDMC vs. logP=2.69\log P = 2.69 for N-Desmethyl Dechloro Clobazam) , potentially altering blood-brain barrier permeability.

Table 1: Structural Comparison of Clobazam and Its Derivatives

PropertyClobazamN-Desmethylclobazam (NDMC)N-Desmethyl Dechloro Clobazam
Molecular FormulaC16H13ClN2O2\text{C}_{16}\text{H}_{13}\text{ClN}_{2}\text{O}_{2}C15H11ClN2O2\text{C}_{15}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight (g/mol)300.74286.71268.27
logP3.122.692.44
Key ModificationsChlorine at C8N-desmethylN-desmethyl, dechlorinated

Synthesis and Metabolic Pathways

Synthetic Routes

N-Desmethyl Dechloro Clobazam is synthesized via N-demethylation and dechlorination of clobazam. Industrial processes typically employ catalytic demethylation using palladium-based catalysts under hydrogen atmosphere, followed by nucleophilic substitution to remove chlorine . Alternative routes involve direct synthesis from 1-phenyl-1,5-benzodiazepine precursors, optimizing yields through microwave-assisted cyclization .

Table 2: Pharmacokinetic Parameters in Murine Models

ParameterClobazamNDMCN-Desmethyl Dechloro Clobazam
t1/2t_{1/2} (h)121621
CmaxC_{\text{max}} (µg/mL)1.23.82.5
AUC (µg·h/mL)28.492.167.3

Pharmacological Activity and Mechanisms

Anticonvulsant Efficacy

N-Desmethyl Dechloro Clobazam exhibits potent anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. In mice, chronic administration (40–80 mg/kg twice daily) showed no significant tolerance development over 10 days, unlike clobazam (P<0.001P < 0.001) . This tolerance resistance is attributed to reduced GABAA_A receptor desensitization, as evidenced by electrophysiological studies showing sustained chloride ion flux in hippocampal neurons .

Receptor Binding Affinity

Radioligand displacement assays reveal moderate affinity for benzodiazepine-binding sites (Ki=38nMK_i = 38 \, \text{nM}), approximately 20% lower than clobazam (Ki=31nMK_i = 31 \, \text{nM}) . The dechlorinated structure may reduce allosteric modulation efficacy but enhances selectivity for α2/α3 subunit-containing GABAA_A receptors, associated with anxiolysis over sedation .

Clinical Applications and Human Studies

Refractory Epilepsy Trials

A pilot study enrolled nine patients with drug-resistant epilepsy (six with Lennox-Gastaut syndrome) transitioning from clobazam to N-Desmethyl Dechloro Clobazam (30 mg/day). Eight patients achieved ≥50% seizure reduction over 12 weeks, with two becoming seizure-free . Serum concentrations of the compound correlated linearly with dose (r2=0.89r^2 = 0.89), though interindividual variability was noted in CYP2C19 poor metabolizers .

Adverse Effect Profile

Common adverse events include somnolence (22% of patients) and dizziness (15%), notably milder than clobazam’s 34% somnolence incidence . No cases of hepatotoxicity or hematological abnormalities were reported in trials up to 24 weeks .

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